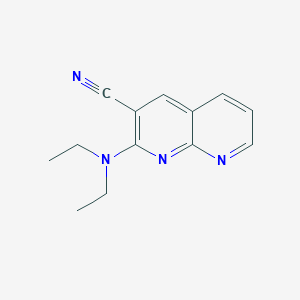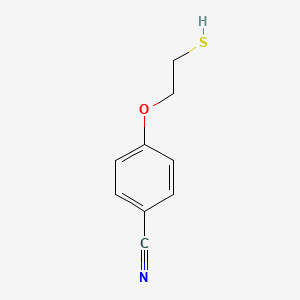
4-(2-Sulfanylethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Sulfanylethoxy)benzonitrile is an organic compound with the molecular formula C9H9NOS. It is a derivative of benzonitrile, featuring a sulfanylethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sulfanylethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Sulfanylethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Sulfanylethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Sulfanylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular components through its sulfanyl and nitrile groups, potentially affecting enzyme activity or protein function. The exact molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromoethoxy)benzonitrile: Similar structure but with a bromo group instead of a sulfanyl group.
4-(2-Hydroxyethoxy)benzonitrile: Contains a hydroxy group instead of a sulfanyl group.
4-(2-Methoxyethoxy)benzonitrile: Features a methoxy group instead of a sulfanyl group.
Uniqueness
4-(2-Sulfanylethoxy)benzonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
4-(2-sulfanylethoxy)benzonitrile |
InChI |
InChI=1S/C9H9NOS/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,12H,5-6H2 |
InChI-Schlüssel |
YXINHOPSDYKOMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Ethyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13205949.png)
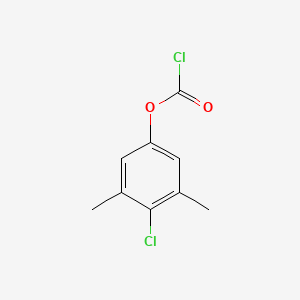
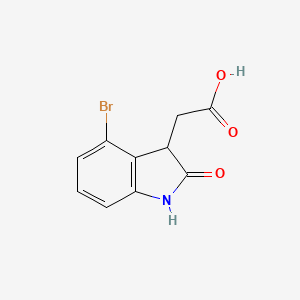
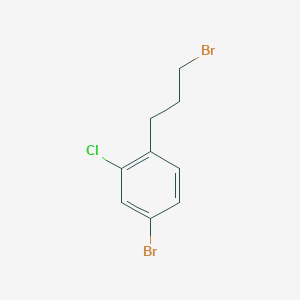
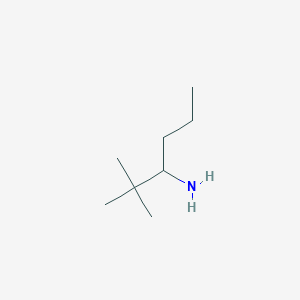
![2-Ethyl-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13205976.png)
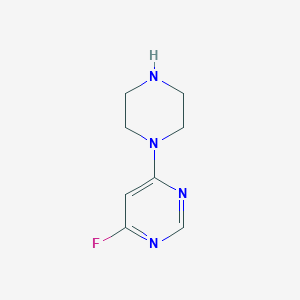
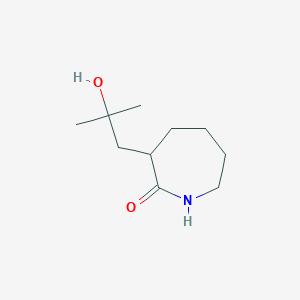
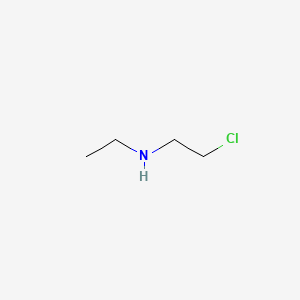
![2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid](/img/structure/B13206005.png)
![3-[3-(Propan-2-yloxy)-1H-pyrazol-1-yl]piperidine](/img/structure/B13206006.png)
![6-Propyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13206010.png)

